molecular formula C12H20N2 B14482524 N~1~-(2-Phenylpropyl)propane-1,3-diamine CAS No. 64507-44-4

N~1~-(2-Phenylpropyl)propane-1,3-diamine

Cat. No.: B14482524
CAS No.: 64507-44-4
M. Wt: 192.30 g/mol
InChI Key: NAJBVLNECDZHKR-UHFFFAOYSA-N
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Description

N~1~-(2-Phenylpropyl)propane-1,3-diamine is a diamine derivative characterized by a propane-1,3-diamine backbone substituted with a 2-phenylpropyl group at the N~1~ position. These compounds often exhibit biological activity, such as enzyme inhibition or antimicrobial properties, influenced by their substituent groups .

Properties

CAS No.

64507-44-4

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N'-(2-phenylpropyl)propane-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-11(10-14-9-5-8-13)12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10,13H2,1H3

InChI Key

NAJBVLNECDZHKR-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCCN)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Phenylpropyl)propane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-phenylpropane-1,3-diol with ammonia or primary amines under suitable conditions to form the desired diamine. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out at elevated temperatures and pressures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of N1-(2-Phenylpropyl)propane-1,3-diamine may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Phenylpropyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of N1-(2-Phenylpropyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of propane-1,3-diamine derivatives are highly dependent on their substituents. Below is a comparative analysis:

Compound Name Substituents Key Features Reference
N~1~-(2-Phenylpropyl)propane-1,3-diamine 2-Phenylpropyl at N~1~ Hypothesized to exhibit lipophilicity and potential CNS activity due to aromatic group. Inferred
N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (PAT) Indole-ethyl at N~1~ Noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT); lacks dimethyl groups.
N~1~-(3-Isodecyloxypropyl)propane-1,3-diamine Branched decyloxy chain at N~1~ Surfactant-like properties; used in industrial applications.
N-(4-Chlorobenzyl)propane-1,3-diamine 4-Chlorobenzyl at N~1~ Antimicrobial potential; halogenated aromatic group enhances stability.
N~1~,N~1~-Dimethylpropane-1,3-diamine derivatives Dimethylamino groups at N~1~ Enhanced basicity and metal-chelating ability; used in polymer chemistry.
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., phenyl, indole) demonstrate stronger enzyme-binding interactions compared to aliphatic chains (e.g., dodecyl, isodecyloxy) .
  • Dimethylamino Modifications: Dimethylation of the amino moiety (e.g., PDAT in ) enhances inhibitory potency against INMT by ~30% compared to non-methylated analogs like PAT.
Enzyme Inhibition:
  • PAT vs. PDAT : PAT inhibits INMT with an IC~50~ of 42 µM, while PDAT (N~1~,N~1~-dimethyl analog) shows greater potency (IC~50~ = 29 µM) due to improved hydrophobic interactions .
  • Aminoglycoside-Modifying Enzyme Inhibitors: N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine inhibits ANT(2′) (an aminoglycoside-modifying enzyme), suggesting diamine derivatives with bulky substituents disrupt bacterial antibiotic resistance .

Physicochemical Properties

  • Solubility : Aromatic substituents (e.g., phenyl, indole) reduce aqueous solubility but enhance lipid membrane permeability. For example, PAT is sparingly soluble in water (<1 mg/mL) .
  • Stability : Branched aliphatic chains (e.g., isodecyloxy) improve thermal stability, while halogenated derivatives (e.g., 4-chlorobenzyl) resist oxidative degradation .
  • Spectroscopy : Broadening in ^13^C-NMR spectra, as seen in macrocyclic analogs, is absent in linear propane-1,3-diamines, simplifying structural characterization .

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